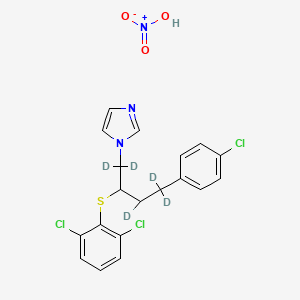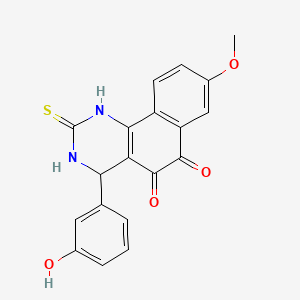
Anticancer agent 47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. Continuous flow synthesis is a technique that can be used for the industrial production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 47 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including solid tumors and hematological malignancies.
Industry: Potentially used in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of Anticancer agent 47 involves multiple pathways:
Induction of Apoptosis: The compound triggers programmed cell death by activating caspases and other apoptotic proteins.
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis.
Modulation of Signal Transduction: It affects various signaling pathways involved in cell survival, proliferation, and differentiation
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 47 can be compared with other similar compounds, such as:
Artemisinin and its derivatives: These compounds also exhibit potent anticancer activities by producing reactive oxygen species that kill cancer cells.
Selenocyanate-containing compounds: These compounds show antiproliferative and cytotoxic activities against cancer cells.
Anthraquinone-based compounds: These compounds are known for their anticancer properties and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets, making it a versatile and promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C19H14N2O4S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-(3-hydroxyphenyl)-8-methoxy-2-sulfanylidene-3,4-dihydro-1H-benzo[h]quinazoline-5,6-dione |
InChI |
InChI=1S/C19H14N2O4S/c1-25-11-5-6-12-13(8-11)17(23)18(24)14-15(20-19(26)21-16(12)14)9-3-2-4-10(22)7-9/h2-8,15,22H,1H3,(H2,20,21,26) |
InChI-Schlüssel |
ZNKDMMSFGPJUCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C(NC(=S)N3)C4=CC(=CC=C4)O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


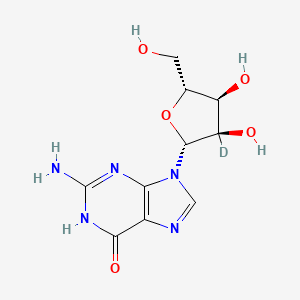
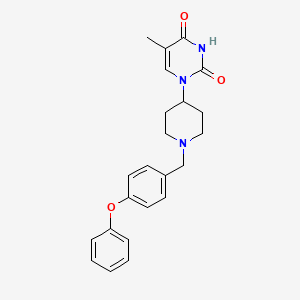

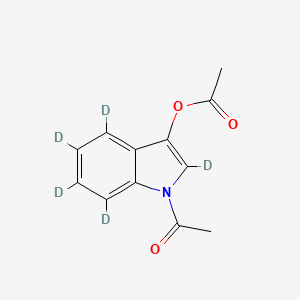


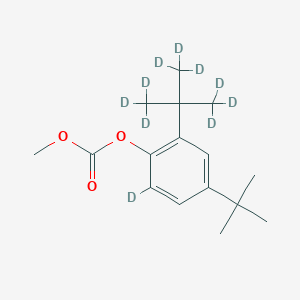
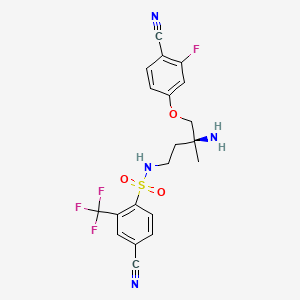
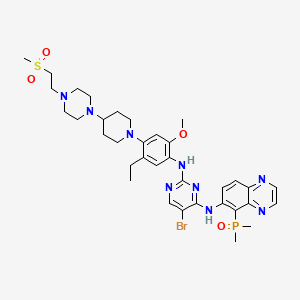
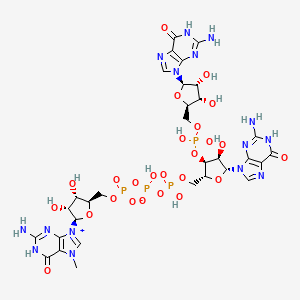
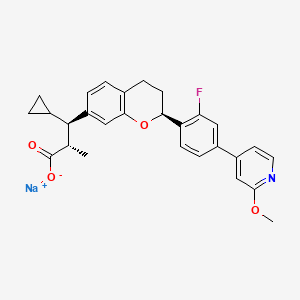
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

